molecular formula C18H15ClN2O4 B12196897 6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12196897
M. Wt: 358.8 g/mol
InChI Key: WWVMUOHYXDCJGD-UHFFFAOYSA-N
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Description

6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and benzoxazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound may be explored for its therapeutic potential in treating various diseases. Its pharmacological properties and mechanism of action are subjects of ongoing research.

Industry

In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical structure makes it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and benzoxazole-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight its unique features and potential advantages.

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

6-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15ClN2O4/c1-9-2-4-13-11(6-9)18(25-21-13)20-17(23)16-8-14(22)12-7-10(19)3-5-15(12)24-16/h3,5,7-9H,2,4,6H2,1H3,(H,20,23)

InChI Key

WWVMUOHYXDCJGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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